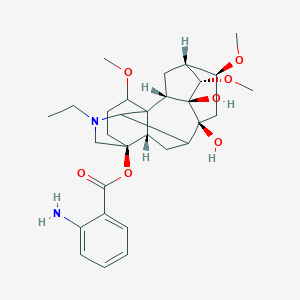
普贝拉尼定
描述
Puberanidine, also known as N-deacetyllappaconitine, is a natural compound derived from the roots of Aconitum species. It is a white crystalline powder with a bitter and spicy taste. Chemically, it is a derivative of N-desacetylaconitine and belongs to the class of norditerpenoid alkaloids. Puberanidine is almost insoluble in water but can be dissolved in organic solvents. It is known for its analgesic, anti-inflammatory, and sedative pharmacological effects and is used in traditional Chinese medicine to treat rheumatism, pain, and rheumatoid arthritis .
科学研究应用
Puberanidine has a wide range of scientific research applications due to its unique properties:
Chemistry: In organic synthesis, puberanidine is used as a starting material for the synthesis of complex norditerpenoid alkaloids.
Biology: Puberanidine’s biological activity makes it a valuable compound for studying the pharmacological effects of norditerpenoid alkaloids.
Medicine: Its analgesic, anti-inflammatory, and sedative properties are of interest in the development of new therapeutic agents for pain management and inflammatory diseases.
Industry: Puberanidine is used in the production of traditional Chinese medicinal products and as a reference compound in analytical chemistry
作用机制
Target of Action
Puberanidine, also known as N-Deacetyllappaconitine, is a natural compound that primarily targets the central nervous system . It is known to interact with voltage-gated sodium channels and potassium channels , playing a crucial role in the transmission of nerve impulses.
Mode of Action
Puberanidine acts as a sodium channel blocker . It inhibits the transmembrane currents of sodium ions and partially potassium ions through the corresponding transmembrane voltage-gated ion channels . This inhibition results in an increase in the duration of both slow and fast depolarization phases and a decrease in the amplitude of the action potential .
Biochemical Pathways
It is known that the compound’s interaction with sodium and potassium channels can influence neuronal excitability and signal transmission
Pharmacokinetics
Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Puberanidine are limited. It is known that puberanidine is a derivative of n-desacetylaconitine and is mainly obtained by extracting from the root, rhizome, or root block of aconitum thorn . The compound is almost insoluble in water but can be dissolved in organic solvents .
Result of Action
The primary result of Puberanidine’s action is its antiarrhythmic effects . By blocking sodium and potassium channels, it alters the electrical activity of neurons, which can have a significant impact on heart rhythm . It is also considered to have analgesic, anti-inflammatory, and sedative pharmacological effects .
生化分析
Biochemical Properties
Puberanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolism of lappaconitine, a related compound, is mainly through deacetylation to yield Puberanidine, which shows higher biological activity than the parent compound .
Cellular Effects
Puberanidine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been proposed that lappaconitine does not act directly on the Central Nervous System (CNS), but is converted in vivo into the active metabolite Puberanidine .
Molecular Mechanism
Puberanidine exerts its effects at the molecular level through various mechanisms. It has been found to act as sodium channel blockers . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Puberanidine is involved in several metabolic pathways. The metabolism of lappaconitine is mainly through deacetylation to yield Puberanidine
准备方法
Synthetic Routes and Reaction Conditions: Puberanidine is primarily obtained through extraction from the root, rhizome, or root block of Aconitum species. The extraction process typically involves the use of solvents such as water, ether, or acetone. After extraction, the compound is isolated and purified by crystallization .
Industrial Production Methods: In an industrial setting, the extraction process is scaled up to handle larger quantities of raw material. The roots of Aconitum species are processed using large-scale solvent extraction techniques, followed by purification steps such as filtration, evaporation, and crystallization to obtain pure puberanidine.
化学反应分析
Types of Reactions: Puberanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Puberanidine can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of puberanidine can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving puberanidine typically use reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of puberanidine with different functional groups.
相似化合物的比较
- Lappaconitine
- Ranaconitine
- Septentriodine
- Septentrionine
- Lycaconitine
- Puberanine
- Puberaconitine
- Puberaconitidine
Puberanidine’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields. Its potential for therapeutic use, combined with its complex chemical structure, continues to drive research into its mechanisms of action and potential benefits.
属性
IUPAC Name |
[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUODASNSRJNCP-BXUVZERWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911593 | |
| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11033-64-0 | |
| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


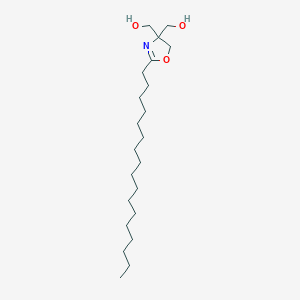
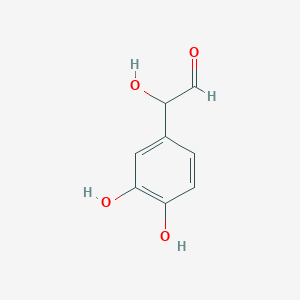
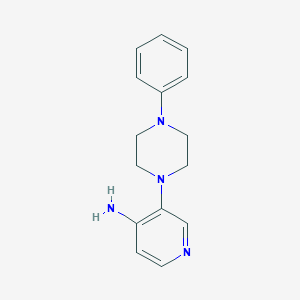

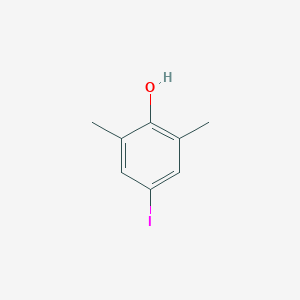
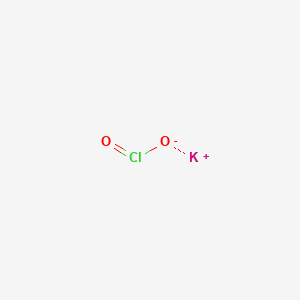
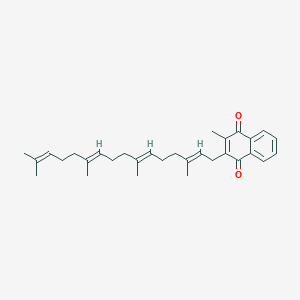
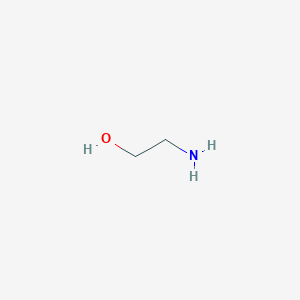
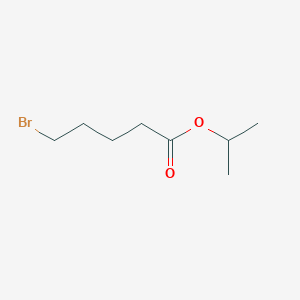
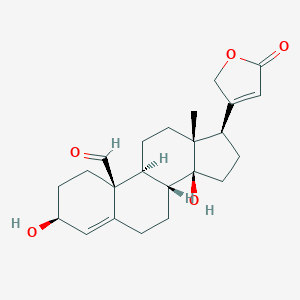
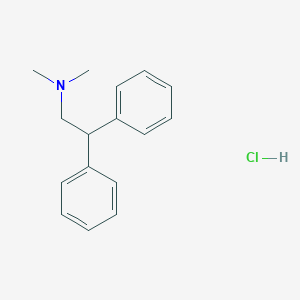


![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
